molecular formula C9H8F2O3 B13464899 Methyl 3-(difluoromethyl)-5-hydroxybenzoate CAS No. 2919955-22-7

Methyl 3-(difluoromethyl)-5-hydroxybenzoate

Cat. No.: B13464899
CAS No.: 2919955-22-7
M. Wt: 202.15 g/mol
InChI Key: QJUYSCAEOMKMKU-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethyl)-5-hydroxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a difluoromethyl group at the 3-position and a hydroxyl group at the 5-position. Fluorinated aromatic esters are widely studied in medicinal and agrochemical research due to the unique electronic and steric effects imparted by fluorine substituents, which enhance metabolic stability, bioavailability, and binding affinity . The difluoromethyl group (-CF₂H) combines moderate electronegativity with lipophilicity, while the hydroxyl group introduces polarity, balancing solubility and membrane permeability.

Properties

CAS No.

2919955-22-7

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-5-hydroxybenzoate

InChI

InChI=1S/C9H8F2O3/c1-14-9(13)6-2-5(8(10)11)3-7(12)4-6/h2-4,8,12H,1H3

InChI Key

QJUYSCAEOMKMKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(F)F)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-5-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-(difluoromethyl)-5-hydroxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various cellular processes, including oxidative stress response and signal transduction pathways .

Comparison with Similar Compounds

The following analysis compares Methyl 3-(difluoromethyl)-5-hydroxybenzoate with structurally related benzoate derivatives, focusing on substituent effects, physicochemical properties, and pharmacological implications.

Substituent Effects and Physicochemical Properties

Table 1: Structural and Inferred Property Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Inferred Properties
This compound 3-CF₂H, 5-OH ~200 (estimated) Moderate lipophilicity, enhanced metabolic stability, balanced solubility
Methyl 3-(benzyloxy)-5-hydroxybenzoate 3-OCH₂C₆H₅, 5-OH ~258 (calculated) High lipophilicity (benzyl group), reduced electronegativity compared to CF₂H
Methyl 4-(difluoromethoxy)-3-methyl-5-(trifluoromethyl)benzoate 4-OCF₂H, 3-CH₃, 5-CF₃ 284.18 High lipophilicity, strong electron-withdrawing effects from CF₃ and OCF₂H
Methyl 3-hydroxybenzoate 3-OH 152.14 High aqueous solubility, low metabolic stability due to lack of fluorine
Methyl 5-bromo-3-fluoro-2-methylbenzoate 5-Br, 3-F, 2-CH₃ ~247 (estimated) Bromine enhances reactivity (leaving group potential), fluorine increases electronegativity

Key Observations :

  • Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) in the target compound is less electron-withdrawing than trifluoromethyl (-CF₃) or difluoromethoxy (-OCF₂H) groups but more so than benzyloxy (-OCH₂C₆H₅) . This positions the compound between polar (hydroxyl) and lipophilic (fluorinated) analogs.
  • Solubility: The hydroxyl group at the 5-position likely improves aqueous solubility compared to fully lipophilic derivatives (e.g., trifluoromethyl-substituted analogs) but reduces it relative to non-fluorinated Methyl 3-hydroxybenzoate .
  • Metabolic Stability: Fluorination generally reduces oxidative metabolism, suggesting the target compound may exhibit longer half-lives than non-fluorinated analogs .
Pharmacological Implications
  • Bioavailability : Fluorine’s inductive effects reduce basicity and enhance membrane permeability compared to hydroxyl or methoxy derivatives .
  • Agrochemical Potential: Fluorinated benzoates are common in herbicides (e.g., metsulfuron-methyl ), suggesting the target compound could serve as a precursor for agrochemicals.

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